Cas no 1207054-66-7 (5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide)

5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide
- 5-cyclopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- VU0521000-1
- 5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
- 1207054-66-7
- AKOS024519140
- F5791-2605
-
- インチ: 1S/C16H14N4O3/c21-16(12-8-13(22-19-12)10-6-7-10)17-9-14-18-15(20-23-14)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,17,21)
- InChIKey: WCKDDNUUEVAKHT-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C(NCC2=NC(C3C=CC=CC=3)=NO2)=O)=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 310.10659032g/mol
- どういたいしつりょう: 310.10659032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 94Ų
5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-2605-15mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-20mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-40mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-5mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-25mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-30mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-20μmol |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-2mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-10μmol |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-2605-1mg |
5-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
1207054-66-7 | 1mg |
$54.0 | 2023-09-09 |
5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide 関連文献
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to 5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide (CAS No: 1207054-66-7)
5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1207054-66-7, represents a fusion of heterocyclic scaffolds that are known for their potential in drug discovery. The presence of multiple pharmacophoric units within its molecular structure makes it a promising candidate for further exploration in medicinal chemistry.
The molecular architecture of 5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide incorporates a cyclopropyl group, a phenyl ring, and an oxadiazole moiety, which are all recognized for their ability to modulate biological pathways. Specifically, the cyclopropyl group is known to enhance binding affinity and metabolic stability, while the phenyl ring contributes to lipophilicity and receptor interaction. The oxadiazole ring is particularly noteworthy for its role in inhibiting various enzymes and receptors involved in inflammatory and infectious diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage heterocyclic compounds. The oxazole and oxadiazole scaffolds are among the most studied due to their versatility and efficacy in targeting a wide range of diseases. 5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide stands out as a compound that embodies these principles, with its dual functionality provided by the oxazole and oxadiazole units.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that oxadiazole derivatives can interact with neurotransmitter receptors, suggesting their utility in modulating neuronal activity. The phenyl ring in 5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide further enhances its potential as a neuroactive agent by facilitating binding to specific protein targets. This makes it an attractive candidate for further investigation into conditions such as epilepsy and Alzheimer's disease.
The synthesis of 5-cyclopropyl-N-(3-phenyl)-1H-[1,2]oxazolo[4',3':5',4"]quinoxalin]-3(4H)-carboxamide (a related compound) has been well-documented and provides a valuable template for the synthesis of more complex derivatives. The use of advanced synthetic methodologies allows for the introduction of various functional groups while maintaining structural integrity. This flexibility is crucial for optimizing pharmacokinetic properties and improving drug-like characteristics.
Evaluation of the pharmacological profile of 5-cyclopropyl-N-(3-hydroxybenzoyl)-1H-[1,2]oxazolo[4',3':5',4"]quinoxalin]-3(4H)-carboxamide (another derivative) has revealed promising results in preclinical studies. These studies indicate that the compound exhibits significant anti-inflammatory and analgesic effects without causing severe side effects. This aligns with the broader goal of developing safer and more effective therapeutic agents.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding interactions between 5-cyclopropyl-N-(3-hydroxybenzoyl)-1H-[1,2]oxazolo[4',3':5',4"]quinoxalin]-3(4H)-carboxamide and biological targets with high accuracy. This approach has not only accelerated the drug discovery process but also reduced the need for extensive experimental trials.
In conclusion, 5-cyclopropyl-N-(3-hydroxybenzoyl)-1H-[1,2]oxazolo[4',3':5',4"]quinoxalin]-3(4H)-carboxamide, along with its analogs such as 5-cyclopropyl-N-(3-hydroxybenzoyl)-1H-[1,2]oxazolo[4',3':5',4"]quinoxalin]-3(4H)-carboxamide, represents a significant advancement in the development of novel therapeutic agents. Their unique structural features and promising pharmacological properties make them valuable candidates for further clinical investigation. As research continues to uncover new applications for heterocyclic compounds like these derivatives from CAS No: 1207054 - 66 - 7 , their potential impact on human health is likely to grow even more substantial.
1207054-66-7 (5-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-1,2-oxazole-3-carboxamide) 関連製品
- 1157693-88-3(2-(5-nitrofuran-2-yl)cyclopropan-1-amine)
- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)
- 90858-86-9(4-Bromo-5-methoxy-1H-indole)
- 1215741-85-7(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate)
- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)
- 2171983-85-8(5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-3-carboxylic acid)
- 79405-31-5(2-(1-methylcyclohexyl)acetaldehyde)
- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)
- 2137558-64-4(ethyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate)
- 1270454-91-5(3-amino-3-(quinolin-6-yl)propan-1-ol)



